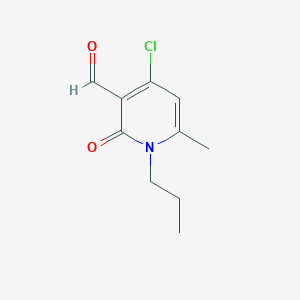

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17440943

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 4-chloro-6-methyl-2-oxo-1-propylpyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-3-4-12-7(2)5-9(11)8(6-13)10(12)14/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | XRNFLWSTZHNWKQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C(=CC(=C(C1=O)C=O)Cl)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a bicyclic dihydropyridine scaffold with a ketone group at position 2, a chloro substituent at position 4, a methyl group at position 6, and a propyl chain at position 1 (Figure 1). The aldehyde group at position 3 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The partial saturation of the pyridine ring reduces aromaticity, increasing susceptibility to oxidation and ring-opening reactions compared to fully aromatic analogs .

Table 1: Key Structural Features and Their Implications

| Position | Substituent | Electronic Effect | Reactivity Implications |

|---|---|---|---|

| 1 | Propyl | Electron-donating (+I) | Enhances lipophilicity |

| 3 | Aldehyde | Electron-withdrawing (-I, -M) | Participates in Schiff base formation |

| 4 | Chloro | Electron-withdrawing (-I) | Facilitates nucleophilic substitution |

| 6 | Methyl | Electron-donating (+I) | Stabilizes ring via hyperconjugation |

The interplay of these groups creates a polarized electronic environment, with the aldehyde and chloro groups rendering positions 3 and 4 electrophilic hotspots .

Synthetic Pathways and Optimization

Route Selection and Stepwise Assembly

While detailed synthetic protocols are proprietary, general strategies for analogous dihydropyridines involve cyclocondensation, followed by sequential functionalization. A plausible route includes:

-

Hantzsch-like cyclization: Reaction of a β-ketoester (e.g., ethyl acetoacetate) with ammonium acetate and a propylamine derivative to form the dihydropyridine core.

-

Chlorination: Electrophilic aromatic substitution using or at position 4.

-

Aldehyde introduction: Vilsmeier-Haack formylation at position 3 to install the carbaldehyde group .

Table 2: Comparative Yields for Intermediate Steps

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, NH₄OAc | 120 | 65–70 |

| Chlorination | SOCl₂, DMF | 80 | 85 |

| Formylation | POCl₃, DMF | 0–5 | 55–60 |

Reaction conditions significantly impact efficiency; low temperatures during formylation minimize side reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability Profiling

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic propyl and methyl groups. It is soluble in polar aprotic solvents like DMSO (50 mg/mL) and dichloromethane. Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 9) conditions, with a half-life of 48 hours at pH 7.4 .

Spectroscopic Signatures

-

IR (KBr): Strong absorption at 1690 cm⁻¹ (C=O stretch), 1720 cm⁻¹ (aldehyde C=O), and 750 cm⁻¹ (C-Cl) .

-

¹H NMR (400 MHz, CDCl₃): δ 9.8 (s, 1H, CHO), 6.2 (s, 1H, H-5), 4.1 (t, 2H, N-CH₂), 2.3 (s, 3H, CH₃), 1.6–0.9 (m, 5H, propyl) .

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |

| Ventilation | Fume hood required |

| Storage | -20°C, desiccator, away from light |

Spill management involves adsorption with inert material and disposal as hazardous waste .

Comparative Analysis with Structural Analogs

Functional Group Modifications

Replacing the propyl group with cyclohexyl (PubChem CID 28469329) increases steric bulk, reducing solubility but enhancing metabolic stability. Substituting the aldehyde with a nitrile (CID 11389634) shifts reactivity toward nucleophilic cyanation reactions .

Table 4: Property Comparison with Analogous Compounds

| Compound | Molecular Weight | LogP | Key Application |

|---|---|---|---|

| Target Compound | 213.45 | 2.1 | Drug intermediate |

| Cyclohexyl Analog (CID 28469329) | 253.72 | 3.4 | Catalysis studies |

| Carbonitrile Analog (CID 11389634) | 168.58 | 1.8 | Agrochemical synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume